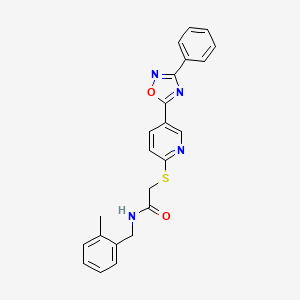

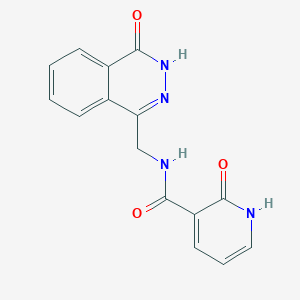

2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1,2-dihydropyridine-3-carboxamide” is a chemical with the molecular formula C19H13N3O4 .

Molecular Structure Analysis

The molecular weight of this compound is 347.3g/mol . The monoisotopic mass is 347.090607 Da .Physical And Chemical Properties Analysis

As per the available data, the average mass of the compound is 347.324 Da .Applications De Recherche Scientifique

Synthesis of Heterocyclic Derivatives

Research in the field of organic chemistry has demonstrated the versatility of heterocyclic compounds through various synthetic routes. For example, the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted γ-oxoalkynes has been employed to yield a diverse array of heterocyclic derivatives including tetrahydropyridinedione and dihydropyridinone derivatives in satisfactory yields. This method showcases the synthetic utility of these compounds in creating complex structures under catalytic conditions, offering a broad spectrum of potential applications in medicinal chemistry and material science (Bacchi et al., 2005).

Fluorescence Properties

The non-catalytic conversion of certain oxoalkane derivatives in the presence of water leads to fluorescent dihydropyridine derivatives. This transformation has been studied for its spectral-luminescence properties, with the fluorescence quantum yield measured, indicating potential applications in the development of new fluorescent materials for bioimaging and sensor technologies (Ershov et al., 2015).

Chemosensor Development

The synthesis and characterization of compounds with the ability to recognize transition metal ions highlight the role of such heterocyclic derivatives in developing chemosensors. These compounds have shown remarkable selectivity towards Cu2+ ions, indicating their utility in environmental monitoring and analytical chemistry. The detection limits for Cu2+ with specific derivatives underline the sensitivity of these chemosensors, making them valuable tools for trace metal ion detection in various matrices (Gosavi-Mirkute et al., 2017).

Antibacterial and Antifungal Agents

The synthesis of novel derivatives containing the dihydropyridine core structure has been explored for their antibacterial and antifungal activities. One study synthesized a series of compounds and evaluated their biological properties, indicating the potential of these heterocyclic derivatives as antimicrobial agents. This research opens avenues for the development of new therapeutic agents against resistant microbial strains, addressing a critical need in public health (Ramaganesh et al., 2010).

Analgesic Properties

Investigations into the analgesic properties of benzothiazine dioxides, which share structural similarities with the compound of interest, have led to the identification of compounds with better analgesic properties than known drugs. This research underscores the potential of heterocyclic derivatives in the development of new pain management solutions, highlighting their clinical significance and the possibility of discovering novel mechanisms of action (Ukrainets et al., 2014).

Propriétés

IUPAC Name |

2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-13-11(6-3-7-16-13)14(21)17-8-12-9-4-1-2-5-10(9)15(22)19-18-12/h1-7H,8H2,(H,16,20)(H,17,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLXBSUJAQLXSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1H-pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one](/img/structure/B2580417.png)

![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580421.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2580430.png)

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride](/img/structure/B2580431.png)